2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine
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Overview
Description
TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a tert-butyl group, a chloro substituent, and an imidazo[1,2-b]pyridazinyl moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro substituent: Chlorination reactions are employed to introduce the chloro group at the desired position.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE can be compared with other similar compounds, such as:
TERT-BUTYL (6-CHLOROPYRIDIN-2-YL)CARBAMATE: Similar in structure but with a pyridine ring instead of an imidazo[1,2-b]pyridazine core.
TERT-BUTYL (6-CHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)CARBAMATE: Contains an imidazo[1,2-a]pyridine core, differing in the position of the nitrogen atoms.
The uniqueness of TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN4O2 |
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Molecular Weight |
268.70 g/mol |
IUPAC Name |
tert-butyl N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)14-8-6-16-9(13-8)5-4-7(12)15-16/h4-6H,1-3H3,(H,14,17) |
InChI Key |
LQWOVUPCPINZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl |
Origin of Product |
United States |
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